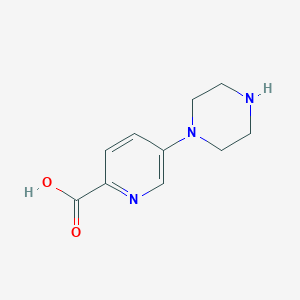

5-(Piperazin-1-yl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-piperazin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPLXHLTJPHTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 5-chloropyridine-2-carboxylic acid reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is catalyzed by a base, often potassium carbonate (K₂CO₃), to deprotonate the piperazine and enhance its nucleophilicity. The mixture is heated to 80–120°C for 12–24 hours, yielding the target compound after purification.

Key Parameters:

Yield and Purity

Under optimized conditions, this method achieves yields of 68–75% after recrystallization from ethanol-water mixtures. Purity, as determined by HPLC, exceeds 98%.

Transition Metal-Catalyzed Coupling

An alternative route employs transition metal catalysts to couple piperazine with pyridine derivatives. This method, adapted from a patent describing a structurally analogous benzofuran compound, offers improved regioselectivity.

Catalytic System and Protocol

The synthesis begins with 5-bromopyridine-2-carboxylic acid , which undergoes coupling with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos. The reaction proceeds in toluene or tetrahydrofuran (THF) at 100°C for 6–8 hours.

Optimization Insights:

-

Catalyst Loading : 2 mol% Pd(OAc)₂ and 4 mol% Xantphos maximize turnover.

-

Additives : Cesium carbonate (Cs₂CO₃) as a base improves reaction efficiency.

Performance Metrics

This method delivers yields of 72–78% , with reduced byproduct formation compared to SNAr. However, the requirement for palladium catalysts increases production costs.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Metal-Catalyzed Coupling |

|---|---|---|

| Yield | 68–75% | 72–78% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Catalyst Cost | Low (K₂CO₃) | High (Pd-based) |

| Byproducts | Moderate | Minimal |

| Scalability | Excellent | Moderate |

Challenges and Mitigation Strategies

Hydrolysis of Carboxylic Acid Group

The carboxylic acid moiety is prone to hydrolysis under basic conditions. To mitigate this:

Piperazine Over-Alkylation

Excess piperazine can lead to di- or tri-alkylated byproducts. Strategies include:

-

Stepwise Addition : Incremental introduction of piperazine.

-

Stoichiometric Precision : Use piperazine in slight excess (1.2 equiv.).

Industrial-Scale Production Considerations

For large-scale synthesis, the nucleophilic substitution method is preferred due to lower catalyst costs and simpler workup. Pilot studies report batch sizes up to 50 kg with consistent purity ≥97%. Critical steps include:

-

Continuous Stirring : Ensures homogeneous mixing.

-

In-Line Filtration : Removes residual K₂CO₃ before acidification.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

-

Esterification : Reacting with alcohols (e.g., methanol) in the presence of sulfuric acid yields the corresponding ester.

-

Amidation : Coupling with amines using T3P (propylphosphonic anhydride) or other coupling agents forms amides. A representative protocol involves reacting the acid with N-heteroarylpiperazines in DMF with diisopropylethyl amine (DIPEA), achieving yields up to 86% .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | ~75% | |

| Amidation | T3P, DIPEA, DMF, rt, 30 min | 86% |

Piperazine Functionalization

The piperazine moiety participates in alkylation, acylation, and coordination chemistry:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via the piperazine nitrogen atoms, as demonstrated in studies on analogous piperazine-pyridine systems .

Reduction Reactions

While direct reduction of the pyridine ring in this compound is not explicitly documented, related pyridine derivatives undergo hydrogenation to piperidines using catalysts like Pd/C or Raney Ni under H₂ pressure . Computational studies suggest similar feasibility for this compound.

Acid-Base Reactions

The carboxylic acid (pKa ~2.5) and piperazine (pKa ~9.5) groups enable pH-dependent behavior:

-

Protonation/Deprotonation : In aqueous solutions, the compound acts as a zwitterion, with the carboxylic acid deprotonating at pH >4 and the piperazine protonating at pH <8 .

Biological Interactions

Though not a primary focus here, the compound’s derivatives interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding and π-stacking, as observed in molecular docking studies with GlcN-6-P synthase .

Key Reaction Mechanisms

Scientific Research Applications

5-(Piperazin-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the Pyridine 5-Position

5-(Trifluoromethyl)pyridine-2-carboxylic Acid

- Structure : Replaces the piperazine group with a trifluoromethyl (-CF₃) substituent.

- Properties : The -CF₃ group enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to the polar piperazine moiety.

- Applications : Used in metal chelators and agrochemicals due to its electron-withdrawing effects .

5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic Acid

- Structure : Substituted with an oxane (tetrahydropyran) group via a methoxy linker.

- Properties : Increased steric bulk reduces binding affinity to enzymes compared to the flexible piperazine group. LogP ≈ 0.5 indicates lower lipophilicity .

5-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid

Bioactivity and Pharmacological Relevance

- Ribociclib Analogues : The piperazine-pyridine motif in ribociclib highlights the importance of the piperazine group in kinase inhibition. Replacement with bulkier groups (e.g., oxane) diminishes CDK4/6 affinity .

- Metal Chelation : 5-(Trifluoromethyl)pyridine-2-carboxylic acid shows superior chelation efficiency for transition metals (e.g., Fe³⁺) compared to the piperazine variant, attributed to the electron-deficient pyridine ring .

Stability and Reactivity

- Piperazine Derivatives : The basic piperazine nitrogen atoms in 5-(Piperazin-1-yl)pyridine-2-carboxylic acid make it prone to protonation at physiological pH, enhancing solubility. However, the free amine groups may require protection (e.g., Boc) during synthesis to avoid side reactions .

- Carboxylic Acid Position : All compared compounds retain the carboxylic acid at position 2, which is critical for hydrogen bonding in target binding pockets. Modifications here (e.g., esterification) drastically reduce activity .

Biological Activity

5-(Piperazin-1-yl)pyridine-2-carboxylic acid (also known as P2CA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Overview of this compound

P2CA is characterized by the presence of a piperazine ring and a carboxylic acid group attached to a pyridine structure. This unique combination contributes to its potential therapeutic applications.

1. Antimicrobial Activity

P2CA has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the results of studies on its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Vibrio parahaemolyticus | 200 μg/mL | |

| Escherichia coli | 150 μg/mL | |

| Staphylococcus aureus | 100 μg/mL |

The compound demonstrated significant inhibition of biofilm formation, indicating its potential use in food safety and infection control.

2. Anti-inflammatory Effects

Research has indicated that P2CA can modulate inflammatory pathways. The mechanism involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in the inflammatory response. In vitro studies showed:

- Inhibition of NF-κB Activation : P2CA effectively suppressed NF-κB activation, suggesting its role as a therapeutic agent in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies have explored the anticancer properties of P2CA, particularly against various cancer cell lines. The following table highlights key findings:

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HepG2 | 0.73 ± 0.08 | Cytotoxic | |

| MCF-7 | 1.39 ± 0.13 | Induces apoptosis | |

| A549 | 0.51 ± 0.09 | Growth inhibition |

These results indicate that P2CA may serve as a promising candidate for further development in cancer therapy due to its cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

Several significant studies have contributed to understanding the biological activity of P2CA:

- Antimicrobial Study : A comprehensive evaluation of P2CA against Vibrio parahaemolyticus revealed substantial antimicrobial activity, emphasizing its potential as an antimicrobial agent in clinical settings .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects showed that P2CA could effectively suppress NF-κB activation in vitro, highlighting its therapeutic potential for inflammatory conditions .

- Anticancer Activity : In vitro studies demonstrated that P2CA exhibited cytotoxic effects on HepG2 and other cancer cell lines, warranting further exploration into its mechanisms of action and potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperazin-1-yl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling piperazine with pyridine-carboxylic acid derivatives. Multi-step reactions using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in inert atmospheres (40–100°C) are common. Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents like cesium carbonate . Solvent selection (e.g., tert-butyl alcohol) and post-reaction purification via acid hydrolysis (HCl/water at 93–96°C) are critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp (e.g., 182–185°C for analogous piperidine-carboxylic acids) with literature values .

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; IR spectroscopy for functional group validation (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm, referencing pharmacopeial standards for validation .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

- Answer : While water solubility is limited, polar aprotic solvents (e.g., DMF, DMSO) or acidic aqueous solutions (pH < 4) are effective. For solubility testing, conduct incremental additions of co-solvents like ethanol under sonication .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and intermediates. Tools like ICReDD’s reaction path search methods integrate experimental data to refine computational predictions, reducing trial-and-error cycles . For example, simulate nucleophilic attack sites on the piperazine ring using electrostatic potential maps .

Q. What strategies resolve contradictions in spectroscopic data for piperazine-pyridine hybrids during structural elucidation?

- Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid) to identify characteristic shifts .

- Isotopic Labeling : Use ¹⁵N-labeled piperazine to track nitrogen environments in NMR .

- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by obtaining single-crystal structures .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring decomposition via HPLC. Look for degradation products like CO₂ or nitrogen oxides .

- Long-Term Stability : Store samples at –20°C in amber vials with desiccants; test aliquots at 0, 3, 6, and 12 months .

Q. What methodologies optimize the derivatization of this compound for enhanced bioactivity profiling?

- Answer :

- Amide Formation : React with activated esters (e.g., NHS esters) or coupling agents (EDC/HOBt) to generate prodrugs or conjugates .

- Metal Coordination : Screen for chelation with transition metals (e.g., Cu²⁺) to explore catalytic or antimicrobial applications .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses of piperazine-containing heterocycles?

- Answer :

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., boronic esters) before proceeding .

- Catalyst Screening : Test alternatives to Pd(OAc)₂, such as PdCl₂(PPh₃)₂, and optimize ligand ratios .

- In-Line Analytics : Use LC-MS to monitor reaction progress in real time .

Q. What experimental protocols ensure safe handling and waste disposal of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.